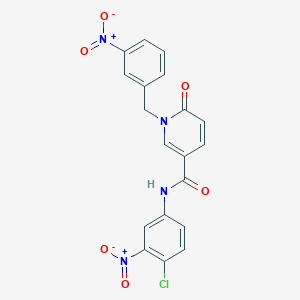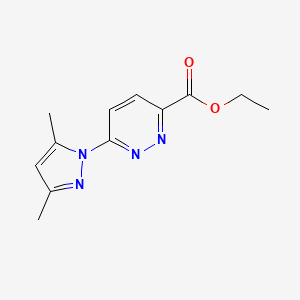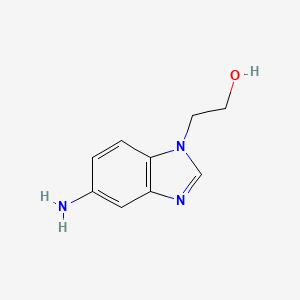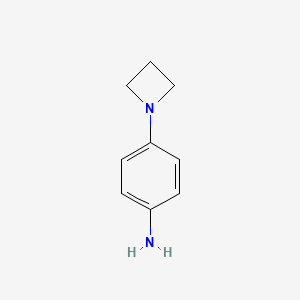![molecular formula C11H13NO3 B2411137 2-[(3-Methylphenyl)formamido]propanoic acid CAS No. 1397001-97-6](/img/structure/B2411137.png)
2-[(3-Methylphenyl)formamido]propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“2-[(3-Methylphenyl)formamido]propanoic acid” is a chemical compound with the CAS Number: 1397001-97-6 . Its IUPAC name is N-(3-methylbenzoyl)alanine . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The molecular weight of “this compound” is 207.23 . The InChI code for this compound is 1S/C11H13NO3/c1-7-4-3-5-9(6-7)10(13)12-8(2)11(14)15/h3-6,8H,1-2H3,(H,12,13)(H,14,15) .
Physical And Chemical Properties Analysis
“this compound” is a powder that is stored at room temperature . Its melting point is between 92-93°C .
Scientific Research Applications
Bioavailability and Pharmacokinetics : Research has shown that compounds related to 2-[(3-Methylphenyl)formamido]propanoic acid have significant bioavailability and pharmacokinetic properties. For instance, 2-Amino-3-(methylamino)-propanoic acid (BMAA) was found to have high oral bioavailability in primates, which suggests that similar compounds might also exhibit efficient absorption and distribution characteristics (Duncan et al., 1992).
Chemical Synthesis and Catalysis : Studies have demonstrated efficient methods for synthesizing and modifying compounds similar to this compound. For example, enantioselective catalysis has been used for the hydrogenation of related N-formyl dehydroamino esters, achieving high enantioselectivities (Panella et al., 2006).
Natural Product Synthesis and Activity : Certain bromopyrrole alkaloids structurally related to this compound have been isolated from marine sponges and showed antifungal activity. This highlights the potential of such compounds in developing new antifungal agents (Zhu et al., 2016).
Drug Development and Design : The compound methyl (S)-3-amino-3-(3-pyridyl)propanoate, related to this compound, is a key material in synthesizing an orally active antagonist of the platelet fibrinogen receptor. This signifies the potential role of similar compounds in drug development (Zhong et al., 1999).
Peptidology and Drug Design : The study of antifungal tripeptides, which include derivatives of this compound, shows the potential of these compounds in the design of new antifungal drugs. These studies involve computational methods to predict the molecular properties and structures of such peptides (Flores-Holguín et al., 2019).
Stereochemistry and Enantioseparation : The stereochemistry and enantioseparation of isomers of 2-(methylphenyl)propanoic acid, a compound structurally related to this compound, have been studied. This research is crucial for understanding the chiral properties of such compounds, which can significantly impact their biological activity (Jin et al., 2020).
Safety and Hazards
The safety information for “2-[(3-Methylphenyl)formamido]propanoic acid” includes several hazard statements: H302, H315, H319, H335 . Precautionary measures include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .
properties
IUPAC Name |
2-[(3-methylbenzoyl)amino]propanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO3/c1-7-4-3-5-9(6-7)10(13)12-8(2)11(14)15/h3-6,8H,1-2H3,(H,12,13)(H,14,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPDBSQWRBLPDJF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)NC(C)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Ethyl-5-((4-isopropylphenyl)(4-methylpiperazin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2411054.png)
![N-{4-[(difluoromethyl)sulfanyl]phenyl}-1-phenyl-6-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2411060.png)
![2,2-Difluoro-N-phenylspiro[3.3]heptane-6-carboxamide](/img/structure/B2411061.png)


![N-methyl-N-({1-[3-(4-methylphenoxy)propyl]benzimidazol-2-yl}methyl)acetamide](/img/structure/B2411065.png)
![N-[5-amino-2-(piperidin-1-yl)phenyl]acetamide](/img/structure/B2411066.png)
![N-[1-(4-fluoro-3-methylphenyl)-2-oxotetrahydro-1H-pyrrol-3-yl]-1H-1,3-benzimidazole-5-carboxamide](/img/structure/B2411067.png)
![2-methoxy-N-{2-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4,6,8(12)-trien-6-yl}acetamide](/img/structure/B2411068.png)

![2-[(3,4-Dichlorobenzyl)sulfanyl]-4-methyl-6-phenylnicotinonitrile](/img/structure/B2411071.png)


